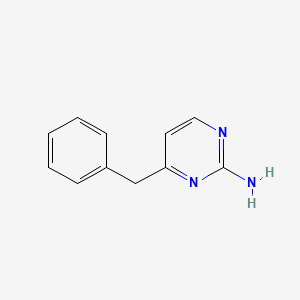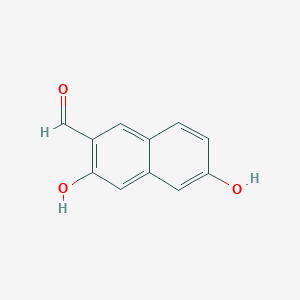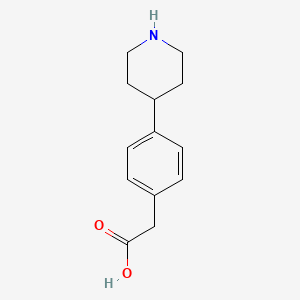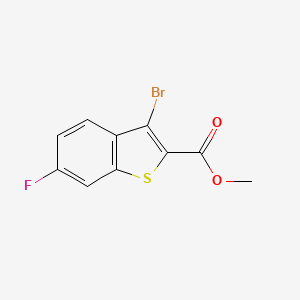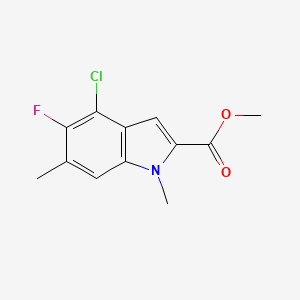
Methyl 4-Chloro-5-fluoro-1,6-dimethyl-1H-indole-2-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl 4-Chloro-5-fluoro-1,6-dimethyl-1H-indole-2-carboxylate is a synthetic compound belonging to the indole family Indoles are significant heterocyclic systems found in various natural products and drugs
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Methyl 4-Chloro-5-fluoro-1,6-dimethyl-1H-indole-2-carboxylate typically involves the esterification of indole-5-carboxylic acid. The reaction conditions often include the use of reagents such as p-toluenesulfonic acid in toluene, which facilitates the formation of the indole product .
Industrial Production Methods: Industrial production methods for this compound may involve large-scale esterification processes, utilizing efficient catalysts and optimized reaction conditions to ensure high yields and purity. The use of continuous flow reactors and automated systems can further enhance the scalability and efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions: Methyl 4-Chloro-5-fluoro-1,6-dimethyl-1H-indole-2-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride.
Substitution: Electrophilic substitution reactions are common due to the presence of the indole nucleus, which is rich in π-electrons.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Electrophilic reagents such as halogens or nitro groups under acidic conditions.
Major Products Formed:
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of halogenated or nitrated derivatives.
Scientific Research Applications
Methyl 4-Chloro-5-fluoro-1,6-dimethyl-1H-indole-2-carboxylate has diverse applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex indole derivatives.
Medicine: Explored for its potential therapeutic applications in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of Methyl 4-Chloro-5-fluoro-1,6-dimethyl-1H-indole-2-carboxylate involves its interaction with specific molecular targets and pathways. The indole nucleus allows the compound to bind with high affinity to multiple receptors, influencing various biological processes. The exact pathways and targets may vary depending on the specific application and context of use .
Comparison with Similar Compounds
- Methyl indole-5-carboxylate
- Methyl 6-amino-4-isobutoxy-1H-indole-2-carboxylate
- 4-Alkyl-1-(5-fluoro-3-phenyl-1H-indole-2-carbonyl)thiosemicarbazide derivatives
Comparison: Methyl 4-Chloro-5-fluoro-1,6-dimethyl-1H-indole-2-carboxylate stands out due to its unique combination of chloro and fluoro substituents, which can enhance its reactivity and biological activity compared to other indole derivatives. This uniqueness makes it a valuable compound for further research and development .
Properties
Molecular Formula |
C12H11ClFNO2 |
|---|---|
Molecular Weight |
255.67 g/mol |
IUPAC Name |
methyl 4-chloro-5-fluoro-1,6-dimethylindole-2-carboxylate |
InChI |
InChI=1S/C12H11ClFNO2/c1-6-4-8-7(10(13)11(6)14)5-9(15(8)2)12(16)17-3/h4-5H,1-3H3 |
InChI Key |
DXARULWZORMKPV-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC2=C(C=C(N2C)C(=O)OC)C(=C1F)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


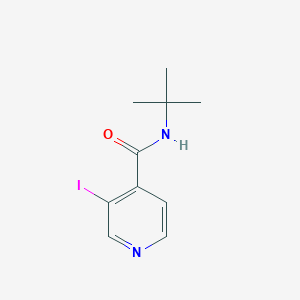
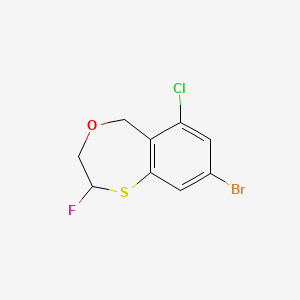
![4-Isopropyl-3-methyl-6H-thieno[2,3-b]pyrrole](/img/structure/B13894759.png)
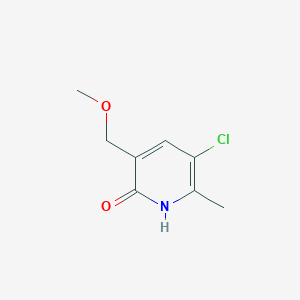
![2-[2-(3,4-Dimethoxyphenyl)ethoxy]cyclohexan-1-one](/img/structure/B13894764.png)

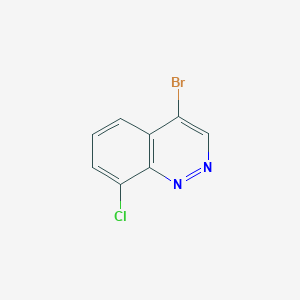
![ethyl (2S)-2-benzyl-3-[(3R,4R)-4-(3-hydroxyphenyl)-3,4-dimethylpiperidin-1-yl]propanoate;hydrochloride](/img/structure/B13894789.png)
![Tert-butyl 4-[2-fluoro-4-(methylaminomethyl)phenyl]piperazine-1-carboxylate](/img/structure/B13894795.png)
![8-methyl-2-(trifluoromethyl)-8H-pyrano[3,4-b]pyridin-5-one](/img/structure/B13894804.png)
